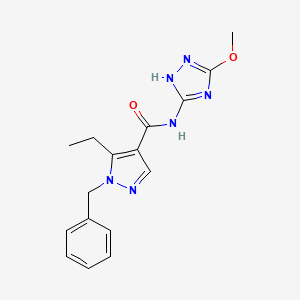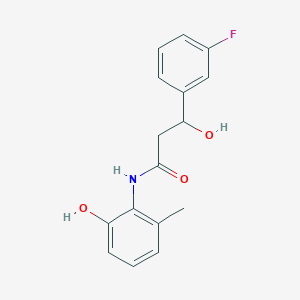![molecular formula C16H17F3N4O B7642427 2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone](/img/structure/B7642427.png)
2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells.
作用機序
2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone exerts its anti-cancer effects by selectively inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway. This pathway is critical for the survival and proliferation of B cells, which are involved in the development of various types of cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to target tissues, including lymphoid organs and tumors. In addition, it has been shown to have low toxicity and good tolerability in preclinical and clinical studies.
実験室実験の利点と制限
2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone has several advantages for use in laboratory experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer therapies. However, there are also some limitations to its use, including the need for careful dosing and monitoring of toxicity, and the potential for off-target effects on other signaling pathways.
将来の方向性
There are several potential future directions for the development and use of 2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone in cancer therapy. These include the exploration of its use in combination with other targeted therapies, such as PI3K inhibitors and immunotherapies, as well as the investigation of its potential use in other types of cancer, such as solid tumors. Moreover, there is a need for further research into the mechanisms of resistance to BTK inhibitors, and the development of strategies to overcome this resistance.
合成法
The synthesis of 2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone involves several steps, including the reaction of 3-(trifluoromethyl)pyrazole-1-carboxylic acid with 4-aminopiperidine, followed by the reaction of the resulting intermediate with 2-bromo-3-pyridinyl ketone. The final product is obtained after several purification steps, including column chromatography and recrystallization.
科学的研究の応用
2-Pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell lymphomas and leukemias. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. Moreover, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-pyridin-3-yl-1-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-5-9-23(21-14)13-3-7-22(8-4-13)15(24)10-12-2-1-6-20-11-12/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGFEUNLKQGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC(=N2)C(F)(F)F)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-propan-2-yl-2-[4-(triazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B7642366.png)
![2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1-(1,4-thiazepan-4-yl)propan-1-one](/img/structure/B7642381.png)
![(6-fluoro-1H-indol-3-yl)-[3-(3-methoxypropoxy)azetidin-1-yl]methanone](/img/structure/B7642384.png)
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-[2-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7642399.png)
![N-[3-oxo-3-[2-(triazol-1-yl)anilino]propyl]cyclobutanecarboxamide](/img/structure/B7642402.png)


![[3-(4-chlorophenoxy)phenyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7642417.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-(1-propylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642423.png)
![1-[4-[3-(Trifluoromethyl)pyrazol-1-yl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B7642428.png)
![(2-Methylpyridin-3-yl)-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B7642432.png)
![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)
![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)